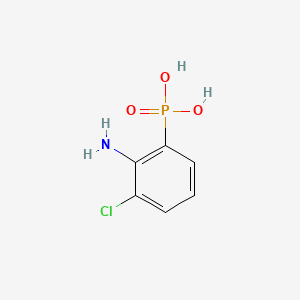![molecular formula C11H17N5NaO13P3 B13826279 sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate is a complex organic molecule. It features a purine base (adenine) attached to a ribose sugar, which is further linked to a series of phosphoryl groups. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate typically involves multiple steps:
Formation of the Purine Base: The purine base (adenine) can be synthesized through a series of reactions starting from simpler organic molecules like formamide.
Attachment to Ribose Sugar: The adenine is then attached to a ribose sugar through a glycosidic bond. This step often involves protecting groups to ensure selective reactions.
Phosphorylation: The ribose-adenine compound is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions to form the triphosphate structure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using enzymes to catalyze the formation of the nucleotide from simpler precursors. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and the ribose sugar.
Substitution Reactions: The phosphoryl groups can participate in substitution reactions, where one phosphoryl group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to break the glycosidic bond between the adenine and ribose, or the phosphoester bonds between the phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Phosphoryl chloride (POCl3), thionyl chloride (SOCl2)
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized forms of the purine base or ribose
Reduction: Reduced forms of the purine base or ribose
Substitution: Various phosphorylated derivatives
Hydrolysis: Adenine, ribose, and inorganic phosphate
Applications De Recherche Scientifique
Chemistry
Nucleotide Analogs: Used in the synthesis of nucleotide analogs for studying DNA and RNA synthesis and function.
Biochemical Probes: Utilized as probes in biochemical assays to study enzyme activities and interactions.
Biology
Genetic Research: Employed in genetic research to study the mechanisms of DNA replication, transcription, and translation.
Cell Signaling: Investigated for its role in cell signaling pathways, particularly those involving cyclic nucleotides.
Medicine
Antiviral Agents: Explored as potential antiviral agents due to their ability to interfere with viral replication.
Cancer Research: Studied for their potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry
Biotechnology: Used in various biotechnological applications, including the production of genetically modified organisms (GMOs) and the development of new biopharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with enzymes and other proteins involved in nucleic acid metabolism. It can act as a substrate or inhibitor for enzymes like DNA polymerases, RNA polymerases, and kinases. These interactions can affect processes like DNA replication, RNA transcription, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A similar nucleotide with three phosphoryl groups, widely known for its role in cellular energy transfer.
Guanosine Triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.
Uniqueness
The uniqueness of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate lies in its specific structure and the presence of multiple phosphoryl groups, which can confer unique biochemical properties and interactions compared to other nucleotides.
Propriétés
Formule moléculaire |
C11H17N5NaO13P3 |
|---|---|
Poids moléculaire |
543.19 g/mol |
Nom IUPAC |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
YOEHKDLTPSPVAA-MCDZGGTQSA-M |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
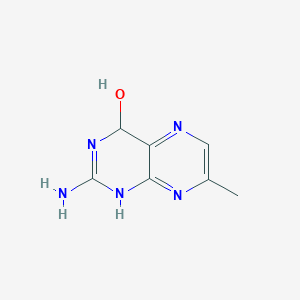
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
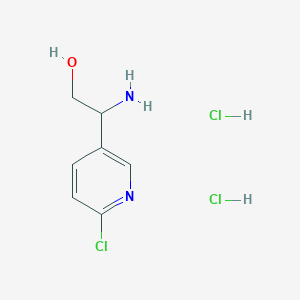
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)

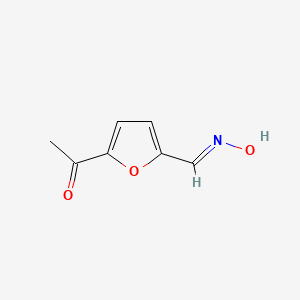

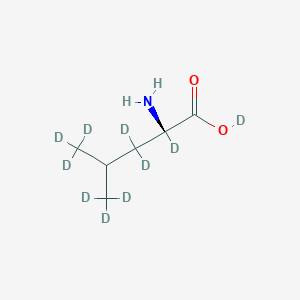
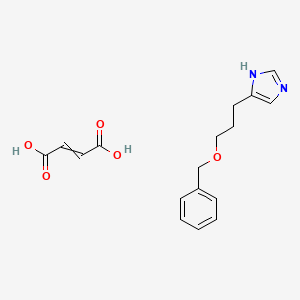
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
